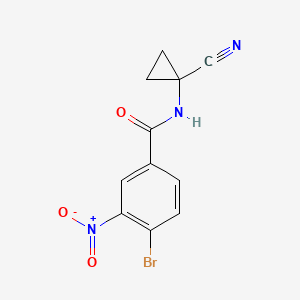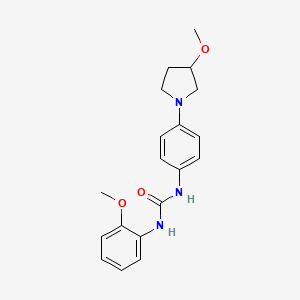
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide, also known as DAPTA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DAPTA is a synthetic peptide that belongs to the class of compounds known as CCR5 antagonists, which are agents that inhibit the function of the CCR5 receptor. The CCR5 receptor is a protein that is involved in the immune response, and its inhibition has been shown to have therapeutic benefits in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- The compound and its derivatives have been synthesized and structurally analyzed using methods like single crystal X-ray diffraction and spectroscopic techniques. These studies provide insights into the molecular and crystal structure of the compound, contributing to the understanding of its chemical properties (Prabhuswamy et al., 2016).
Biological Evaluation and Docking Studies :
- Various derivatives of the compound have been synthesized and subjected to biological evaluation and molecular docking studies. These investigations aim to understand the interaction of these compounds with biological targets and their potential therapeutic applications (Talupur et al., 2021).
Antitumor Activity and Molecular Docking :
- Some derivatives of the compound have demonstrated significant in vitro antitumor activity against specific cell lines. Molecular docking studies provide insights into how these compounds might interact with molecular targets in cancer cells (Fahim et al., 2019).
Investigation of Electronic and Photophysical Properties :
- Research has been conducted on the electrochemical properties of similar compounds. Such studies are crucial for understanding the electronic and photophysical properties of these compounds, which may have implications for materials science and nanotechnology (Ekinci et al., 2000).
Exploration in Polymer Science :
- The compound's derivatives have been investigated for their potential use in polymer science, particularly in the synthesis and characterization of polymers with specific properties like metal ion retention capabilities (Rivas & Maureira, 2008).
Synthesis and Study of Isomers :
- There has been research into the synthesis and structural characterization of isomers of related compounds. This research contributes to a deeper understanding of stereochemistry and its impact on the compound's properties (Chenna et al., 2008).
Propiedades
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-27-17-10-8-14(12-18(17)28-2)9-11-20(25)24-22-16(21(23)26)13-19(29-22)15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,26)(H,24,25)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTSBNLWJQOYFH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-5-phenylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2632337.png)
![2-Bromo-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B2632338.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2632342.png)
![N-cyano-3-ethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B2632343.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2632345.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2632349.png)
![1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2632350.png)



![N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2632358.png)
![(S)-5-benzyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2632360.png)